![molecular formula C12H19NO4 B2574317 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-61-6](/img/structure/B2574317.png)
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Overview
Description
“5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid” is a chemical compound that has been used in the field of organic synthesis . It is a precursor to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .
Synthesis Analysis
The synthesis of this compound involves the regioselective introduction and transformation of substituents at the C1 carbon . The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group attached to a spiro[2.4]heptane ring . The tert-butoxycarbonyl group is a protecting group used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound include the reaction with single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs . The tert-butoxycarbonyl group can be removed under certain conditions, such as with strong acids .
Scientific Research Applications
Organic Acid Vapours and Corrosion of Copper
A study by Bastidas and La Iglesia (2007) on organic acid vapours, such as carboxylic acids, shows their effect on the corrosion of copper, highlighting the significant role these compounds play in material science and engineering. The corrosive effects of different carboxylic acids on metals are crucial for understanding material durability and developing corrosion-resistant materials (Bastidas & La Iglesia, 2007).
Natural Neo Acids and Their Biological Activities
Dembitsky (2006) reviewed over 260 naturally occurring neo fatty acids and their analogs, including derivatives with tert-butyl groups. These compounds show a range of biological activities, such as antioxidant, anticancer, antimicrobial, and antibacterial properties, suggesting potential pharmaceutical and cosmetic applications (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) explored the inhibition of biocatalysts by carboxylic acids, with implications for biotechnological applications where carboxylic acids are used as precursors or by-products. Understanding the inhibitory effects is vital for developing more robust microbial strains for industrial bioprocesses (Jarboe et al., 2013).
Conversion of Biomass to Valuable Chemicals
Chernyshev, Kravchenko, and Ananikov (2017) discussed the conversion of plant biomass into valuable chemicals, including furan derivatives and polymers. This highlights the role of carboxylic acid derivatives in creating sustainable feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Bioconversion of Biowaste to Biochemicals
Han, He, Shao, and Lü (2019) reviewed the production of medium-chain carboxylic acids (MCCAs) from biowaste through microbial processes. This research underscores the potential of carboxylic acids and their derivatives in waste valorization and the production of renewable biochemicals (Han et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis , suggesting that its targets could be specific enzymes or receptors involved in peptide-related biochemical processes.
Mode of Action
As a tert-butyloxycarbonyl-protected amino acid derivative, it likely interacts with its targets by participating in peptide synthesis . The tert-butyloxycarbonyl group serves as a protecting group that can be added to amines under aqueous conditions . This protection allows for selective reactions to occur during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid are likely related to peptide synthesis . The compound, being a tert-butyloxycarbonyl-protected amino acid derivative, is used as a starting material in dipeptide synthesis . Therefore, it may influence the pathways related to peptide formation and protein synthesis.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound may influence protein structure and function, potentially leading to changes in cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other reactive groups .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for coupling reactions with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the reactivity of the carboxylic acid group and the stability provided by the tert-butoxycarbonyl (Boc) protecting group .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by participating in the synthesis of peptides that are crucial for various cellular functions. This compound can affect cell signaling pathways by contributing to the synthesis of signaling peptides and proteins. Additionally, it can impact gene expression and cellular metabolism by providing the necessary building blocks for protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Boc protecting group provides stability to the compound, allowing it to participate in coupling reactions without undergoing premature degradation. This stability is crucial for the successful formation of peptide bonds. The compound can also act as an inhibitor or activator of certain enzymes involved in peptide synthesis, depending on the specific reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc protecting group provides temporal stability, allowing the compound to remain active for extended periods during synthesis reactions. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can maintain its stability and activity for several hours to days, depending on the specific conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound can effectively participate in peptide synthesis without causing adverse effects. At higher dosages, it may exhibit toxic effects, leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage results in toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other coupling enzymes that facilitate the formation of peptide bonds. The compound can also affect metabolic flux by providing the necessary substrates for protein synthesis, thereby influencing the levels of various metabolites involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The Boc protecting group also aids in the compound’s stability during transport, preventing premature degradation and ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGGYBREHVBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150543-61-6 | |
| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)
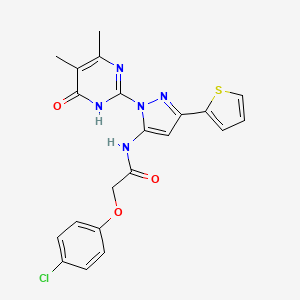
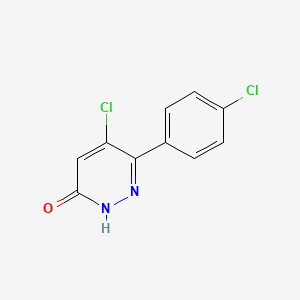
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)
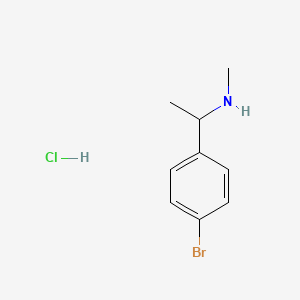

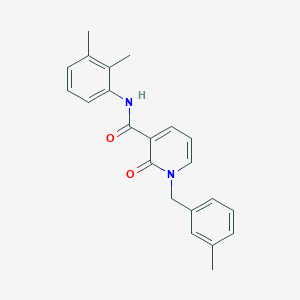
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
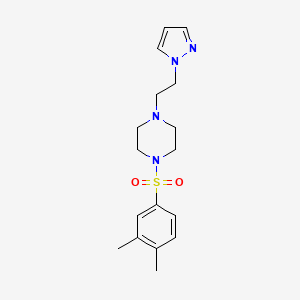
![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)